3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one
Description
Properties
IUPAC Name |
3-[(6-methoxypyridin-3-yl)amino]-2-phenylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-18-12-11-15(13-22-18)23-20-16-9-5-6-10-17(16)21(24)19(20)14-7-3-2-4-8-14/h2-13,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLGLDPJMBOIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Positional Isomers
- 2-(3-Methoxyphenyl)-3-phenyl-1H-inden-1-one (): This isomer features a 3-methoxyphenyl group at position 2 and a phenyl group at position 3. NMR data (¹H and ¹³C) confirm distinct resonance patterns due to the altered substitution, leading to a melting point of 153–155°C.
3-(3-Methoxyphenyl)-2-phenyl-1H-inden-1-one ():
Here, the methoxyphenyl group shifts to position 3. This positional change alters electron density distribution, as evidenced by differences in NMR chemical shifts, and may influence reactivity in catalytic applications .
Halogen-Substituted Analogs
- 3-[(4-Chlorophenyl)amino]-2-phenyl-1H-inden-1-one (): Replacing the 6-methoxypyridinyl group with a 4-chlorophenylamino group introduces electron-withdrawing effects, increasing electrophilicity. This compound is commercially available (5 suppliers), suggesting industrial relevance. The chlorine atom enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound .
Heterocyclic Variations
- (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (): Substituting the methoxypyridinylamino group with an indole-methylene moiety results in significant antimicrobial activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria. DFT studies reveal a lower HOMO-LUMO gap (4.2 eV) compared to typical indenones, indicating higher chemical reactivity .
- 3-[(3,4-Dichlorophenyl)imino]-1,3-dihydro-1-(6-methoxy-3-pyridinyl)-2H-indol-2-one (): This compound combines a dichlorophenylimino group with a 6-methoxypyridinyl substituent.
Antimicrobial Activity
- The target compound’s indole analog () exhibits MIC values of 12.5 µg/mL against E. coli and B. subtilis, attributed to the indole group’s ability to disrupt bacterial membranes.
Electronic Profiles
- Global Electrophilicity Index (ω):
The indole-methylene analog () has ω = 1.8 eV, indicating moderate electrophilicity. In contrast, the target compound’s methoxypyridine group likely increases nucleophilicity, favoring interactions with electrophilic biological targets .
Data Tables
Table 1. Structural and Physical Properties of Selected Indenones
Table 2. Electronic Properties from DFT Studies ()
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.6 |
| HOMO-LUMO Gap | 4.2 |
| Global Electrophilicity | 1.8 |
Biological Activity
3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one, a compound with the molecular formula , has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring and an indene moiety, contributing to its biological properties. The methoxy group on the pyridine ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research has indicated multiple mechanisms through which this compound exerts its biological effects:
- Anticancer Activity : The compound has been shown to inhibit the mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Inhibition of mTOR leads to reduced protein synthesis and cell growth, making it a promising candidate for cancer therapy .
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including E. faecalis and K. pneumoniae. Minimum inhibitory concentrations (MICs) were reported in the range of 40 to 50 µg/mL, comparable to standard antibiotics .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
Biological Activity Summary Table
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of mTOR pathway | |
| Antibacterial | Inhibition of bacterial growth (MIC: 40-50 µg/mL) | |
| Anti-inflammatory | Inhibition of IL-6 and TNF-α |
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in cells in the sub-G1 phase, indicating cell death through apoptosis .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was tested against clinical isolates of resistant bacteria. The compound demonstrated significant inhibition zones compared to controls, with diameters ranging from 19 mm to 30 mm against various strains .
Research Findings
Recent research highlights the potential of this compound in drug development:
- Cytotoxicity : The IC50 values for various cancer cell lines were reported between 1.26 µM and 2.96 µM, indicating potent cytotoxic effects .
- Selectivity : The compound exhibits selectivity towards cancer cells over normal cells, minimizing potential side effects associated with traditional chemotherapeutics.
Q & A
Q. Advanced Reaction Optimization
- Catalyst screening : Replace Rh(I) with Ru(II) for higher regioselectivity in cycloadditions.
- Solvent effects : Use toluene instead of THF to reduce byproduct formation (e.g., dimerization) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2 hrs, improving yields by 15–20% .
Q. Basic Quality Control
- LC-MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 357.1 for the target compound).
- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and N–H bends (~3400 cm⁻¹) .
- Elemental analysis : Match C, H, N values to theoretical compositions (e.g., C₂₀H₁₆N₂O₂ requires C: 75.93%, H: 5.10%) .
Advanced Tip : Use HSQC NMR to correlate aromatic protons with carbons, resolving regiochemical ambiguities .
How do substituent modifications impact the compound’s pharmacological profile?
Q. Advanced Structure-Activity Relationship (SAR)
Q. SAR Table :
| Substituent | MIC (E. coli) | logP |
|---|---|---|
| 6-OMe-pyridinyl | 16 µg/mL | 2.1 |
| 3-NO₂-phenyl | 8 µg/mL | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
